1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide
Overview
Description
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide is a heterocyclic compound that features a unique oxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide typically involves the following steps:
Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carbonyl compound under acidic or basic conditions.
Amidation: The final step involves the conversion of the sulfonic acid group to the sulfonic acid amide using an amine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene or oxazine rings.
Scientific Research Applications
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid: Lacks the amide group, which may affect its reactivity and applications.
2-Oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide: Lacks the methyl group, potentially altering its chemical properties and biological activity.
Uniqueness
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide is unique due to the presence of both the methyl and amide groups, which can influence its chemical reactivity and biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-2-oxo-4H-3,1-benzoxazine-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-11-8-4-7(16(10,13)14)3-2-6(8)5-15-9(11)12/h2-4H,5H2,1H3,(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGFSPKOSGVFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COC1=O)C=CC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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